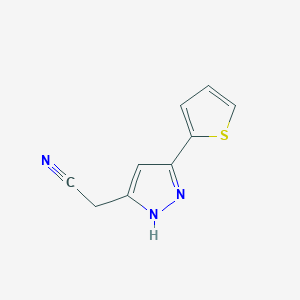

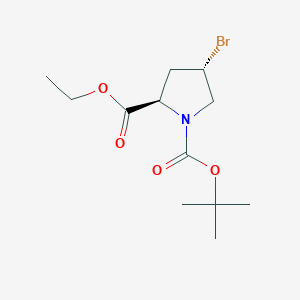

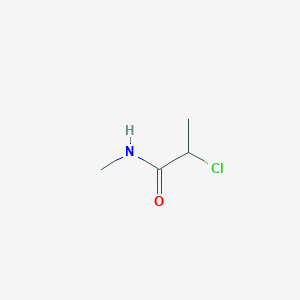

![molecular formula C10H11ClO2 B1368878 2-[4-(Chloromethyl)phenyl]propanoic acid CAS No. 80530-55-8](/img/structure/B1368878.png)

2-[4-(Chloromethyl)phenyl]propanoic acid

Descripción general

Descripción

2-[4-(Chloromethyl)phenyl]propanoic Acid is an intermediate used for the preparation of anti-inflammatory and analgesic drugs . It is also known by its CAS number 80530-55-8 .

Synthesis Analysis

The synthesis of 2-[4-(Chloromethyl)phenyl]propanoic acid involves several steps. One method involves the preparation of chloromethyl benzyl oxide under the existence of H2SO4. The organic layer and concentrated hydrochloric acid are heated together for 10 hours .Molecular Structure Analysis

The molecular formula of 2-[4-(Chloromethyl)phenyl]propanoic acid is C10H11ClO2 . The InChI code is 1S/C10H11ClO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) . The Canonical SMILES is CC(C1=CC=C(C=C1)CCl)C(=O)O .Physical And Chemical Properties Analysis

The molecular weight of 2-[4-(Chloromethyl)phenyl]propanoic acid is 198.65 g/mol . It has a density of 1.227 . The boiling point is 333 °C .Aplicaciones Científicas De Investigación

Separation and Analysis Techniques

Chromatography Methods : A study by Davadra et al. (2011) developed a method using reverse phase high-performance liquid chromatography for separating stereo isomers of a compound related to 2-[4-(Chloromethyl)phenyl]propanoic acid. This method offers precise separation, useful in analyzing and purifying similar compounds.

Enantioseparation Research : Tong et al. (2016) explored the enantioseparation of racemic 2-(substituted phenyl)propanoic acids. They investigated how different substituents on the benzene ring affect the recognition between the chiral selector and the enantiomers, which is crucial for developing specific separation techniques for such compounds.

Synthesis and Chemical Transformations

Synthesis of Phenolic Compounds : Research by Ren et al. (2021) identified new phenolic compounds from Eucommia ulmoides Oliv., including derivatives of propanoic acid. These findings can be instrumental in synthesizing new compounds with potential pharmacological uses.

Ortho Functionalization of Toluene Derivatives : A study by Cai et al. (2007) developed a method for the regioselective olefination of substituted N,N-dimethylbenzylamines, leading to the formation of compounds including 3-(2'-tolyl)propanoic acid derivatives. This method could be applied in synthesizing related compounds.

Pharmaceutical Research

Inhibitors Research : Tomoo et al. (2014) explored the design, synthesis, and biological evaluation of 3-(1-aryl-1H-indol-5-yl)propanoic acids as inhibitors. This is relevant in the context of drug discovery and the development of new therapeutic agents.

Anti-inflammatory Agents : The work by Silvestri et al. (1994) synthesized various 2-[4-(heteroarylmethyl)phenyl]propanoic acids and analyzed their anti-inflammatory properties. This research contributes to understanding how structural variations in these compounds can influence their pharmacological activity.

Biochemical Applications

Enzymatic Synthesis : A study by Choi et al. (2010) utilized microbial reductases for the asymmetric synthesis of 3-chloro-1-phenyl-1-propanol, an intermediate in antidepressant drug synthesis. This research opens avenues for the use of biocatalysis in synthesizing similar compounds.

Analgesics Synthesis : Kametani et al. (1978) provided methods for the synthesis of 2-[4-(1-oxo-2-isoindolinyl)phenyl]propanoic acid, an analgesic and anti-inflammatory compound. Their research contributes to the field of analgesic drug synthesis.

Safety And Hazards

The compound is classified as dangerous with hazard statements H302-H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Propiedades

IUPAC Name |

2-[4-(chloromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFZXXOBDKAFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568435 | |

| Record name | 2-[4-(Chloromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Chloromethyl)phenyl]propanoic acid | |

CAS RN |

80530-55-8 | |

| Record name | 2-[4-(Chloromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

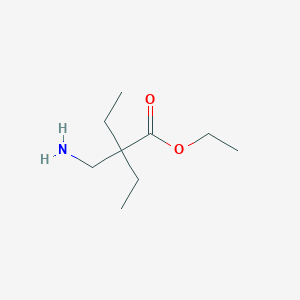

![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)

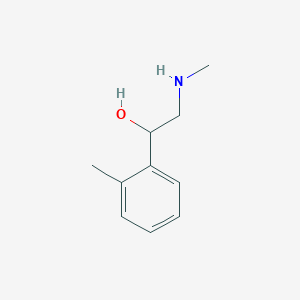

![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)

![1-[(thiophen-3-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368826.png)